

# Chemical Probe CFL-137 for Interrogation of the KRAS(G12C) Signaling Pathway

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction

CFL-137 is a potent and covalent inhibitor of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) with a specific mutation where glycine at position 12 is replaced by cysteine (G12C).[1][2] The KRAS(G12C) mutation is a key oncogenic driver in a significant portion of non-small cell lung cancers, as well as in other solid tumors.[2] CFL-137 acts as a chemical probe to investigate the cellular processes and signaling cascades regulated by this specific mutant protein. By covalently binding to the mutant cysteine 12, CFL-137 locks the KRAS(G12C) protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for tumor cell proliferation and survival.[3][4] These application notes provide a comprehensive guide for the use of CFL-137 in both in vitro and in vivo settings to probe the function of KRAS(G12C) and to evaluate its potential as a therapeutic agent.

## **Data Presentation**

Table 1: In Vitro and In Vivo Activity of CFL-137

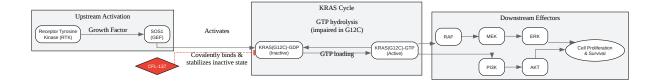


Parameter	Cell Line / Model	Value	Refere
Anti-proliferative Activity (IC50, 72h)			
H1792 (KRAS G12C)	- 11.4 μM		
SW1573 (KRAS G12C)	24.2 μΜ	_	
liaPaca2 (KRAS 12C)	24.5 μΜ	_	
358 (KRAS G12C)	12.3 μΜ	_	
549 (KRAS G12S)	43.3 μΜ	_	
W480 (KRAS G12V)	44.5 μΜ	_	
NC-1 (KRAS L2D)	27.63 μΜ	_	
CLC-103H (KRAS	32.4 μΜ	_	
xPC3 (KRAS WT)	46.9 μΜ	_	
CA-7 (KRAS G12V)	26.2 μΜ	_	
RC-5 (WT)	25.0 μΜ	_	
JVEC-TERT (WT)	10.8 μΜ	_	
CD-986Sk (WT)	66.2 μΜ	_	
Vivo Efficacy		_	
umor Growth hibition	H1792 (KRAS G12C) Xenograft	32.5%	_
harmacokinetics (15 ng/kg, i.p. in NOD- CID mice)			-
1/2	NOD-SCID mice	4.0 h	



Cmax	NOD-SCID mice	27366 ng/mL
tmax	NOD-SCID mice	0.25 h
AUCt	NOD-SCID mice	28307 ng/mL*h

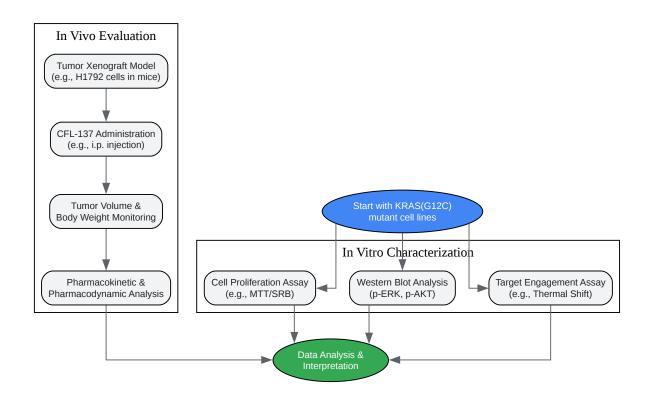
# Signaling Pathway and Experimental Workflow Diagrams



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Caption: KRAS(G12C) signaling pathway and inhibition by CFL-137.





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Caption: General experimental workflow for characterizing CFL-137.

## Experimental Protocols Cell Proliferation Assay (SRB Assay)

This protocol is to determine the anti-proliferative effect of **CFL-137** on cancer cell lines.

#### Materials:

- KRAS(G12C) mutant (e.g., H1792, H358) and KRAS wild-type (e.g., LCLC-103H) cell lines
- Complete growth medium (e.g., RPMI-1640 with 10% FBS)



- CFL-137 stock solution (e.g., 10 mM in DMSO)
- Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
- 10% Trichloroacetic acid (TCA), ice-cold
- 10 mM Tris base solution, pH 10.5
- 96-well plates
- Plate reader (515 nm)

#### Procedure:

- Seed cells in 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
- Prepare serial dilutions of CFL-137 in complete growth medium. The final DMSO concentration should not exceed 0.5%.
- Replace the medium with the CFL-137 dilutions. Include vehicle control (DMSO) wells.
- Incubate the plates for 72 hours.
- Fix the cells by gently adding 50  $\mu$ L of ice-cold 10% TCA to each well and incubate for 1 hour at 4°C.
- Wash the plates five times with tap water and allow them to air dry.
- Stain the cells by adding 100  $\mu L$  of 0.4% SRB solution to each well and incubate for 30 minutes at room temperature.
- Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
- Solubilize the bound dye by adding 200 μL of 10 mM Tris base solution to each well.
- Read the absorbance at 515 nm using a plate reader.



 Calculate the IC50 value by plotting the percentage of cell growth inhibition against the log concentration of CFL-137.

## **Western Blot Analysis for Downstream Signaling**

This protocol is to assess the effect of **CFL-137** on the phosphorylation of key downstream effectors of the KRAS pathway, such as ERK.

#### Materials:

- KRAS(G12C) mutant cell line (e.g., H358)
- Serum-free medium
- CFL-137
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies (e.g., anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
- HRP-conjugated secondary antibody
- ECL detection reagent
- Protein electrophoresis and blotting equipment

#### Procedure:

- Plate cells and grow to 70-80% confluency.
- Serum-starve the cells for 12-24 hours.
- Treat the cells with various concentrations of **CFL-137** or vehicle (DMSO) for a specified time (e.g., 2-4 hours).
- · Lyse the cells with ice-cold lysis buffer.
- Determine the protein concentration of the lysates using a BCA or Bradford assay.



- Separate equal amounts of protein (e.g., 20-30 μg) by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
- Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.
- · Quantify band intensities using densitometry software.

## In Vivo Tumor Xenograft Study

This protocol describes the evaluation of the anti-tumor efficacy of **CFL-137** in a mouse xenograft model.

#### Materials:

- Immunodeficient mice (e.g., NOD-SCID)
- KRAS(G12C) mutant cancer cells (e.g., H1792)
- Matrigel (optional)
- CFL-137 formulation for in vivo use
- Vehicle control
- Calipers

#### Procedure:



- Subcutaneously inject a suspension of H1792 cells (e.g., 5 x 10<sup>6</sup> cells in PBS, optionally mixed with Matrigel) into the flank of the mice.
- Monitor tumor growth regularly by measuring with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
- When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer CFL-137 (e.g., 5, 15, or 30 mg/kg) or vehicle control via intraperitoneal (i.p.) injection according to the desired dosing schedule (e.g., daily for a set number of treatments).
- Monitor tumor volume and body weight 2-3 times per week.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
- Analyze the data by comparing the tumor growth in the treatment groups to the control group.

## Conclusion

**CFL-137** is a valuable chemical probe for studying the KRAS(G12C) signaling pathway. Its covalent and specific mechanism of action allows for the targeted inhibition of this oncogenic driver, making it a useful tool for elucidating the downstream consequences of KRAS(G12C) activity in various cellular contexts. The protocols provided herein offer a framework for researchers to effectively utilize **CFL-137** in their studies to further understand the biology of KRAS-mutant cancers and to explore novel therapeutic strategies.

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